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Compound of Interest

Compound Name: 5-Isopropylpyridine-2-sulfonamide

CAS No.: 179400-18-1

Cat. No.: B068584

Get Quote

Executive Summary & Chemical Profile[1][2]
5-Isopropylpyridine-2-sulfonamide (CAS: 179400-18-1) is a critical heterocyclic building

block, primarily utilized in the synthesis of Endothelin Receptor Antagonists (ERAs) such as

Tezosentan and Clazosentan. Its structural uniqueness lies in the 5-isopropyl substitution,

which modulates lipophilicity and steric bulk without compromising the nucleophilicity of the

sulfonamide nitrogen.

This guide details the optimal protocols for deploying this reagent in Nucleophilic Aromatic

Substitution (SNAr) reactions—the primary mechanism for coupling this moiety to bioactive

cores. We focus on high-yield coupling methodologies, salt formation strategies for scale-up,

and rigorous quality control parameters.
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Property Specification

CAS Number 179400-18-1

IUPAC Name 5-(propan-2-yl)pyridine-2-sulfonamide

Molecular Formula C₈H₁₂N₂O₂S

Molecular Weight 200.26 g/mol

pKa (Sulfonamide NH) ~9.5–10.0 (Predicted)

Solubility
Soluble in DMF, DMSO, Acetone; Sparingly

soluble in water.[1]

Key Application
Synthesis of Tezosentan, Clazosentan, and

novel GPCR modulators.

Handling, Stability, and Safety
Storage & Stability[4]

Hygroscopicity: The neutral sulfonamide is stable, but its salts (e.g., Potassium 5-

isopropylpyridine-2-sulfonamidate) are highly hygroscopic. Store salts in a desiccator or

glovebox.

Oxidation: The pyridine ring is resistant to oxidation under standard ambient conditions.

Shelf Life: >2 years when stored at +2°C to +8°C in amber glass vials under Argon.

Safety Considerations
Sensitization: Like many sulfonamides, this compound may cause skin sensitization or

allergic reactions. Double-gloving (Nitrile) and conducting all solid handling in a fume hood

are mandatory.

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which may

hydrolyze the sulfonamide at high temperatures).
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Core Protocol: SNAr Coupling (The "Tezosentan"
Method)
The most authoritative application of this reagent is its coupling with chloropyrimidines or

similar heteroaryl chlorides. The following protocol is optimized for the synthesis of Tezosentan

intermediates but is adaptable for any heteroaryl coupling.

Mechanistic Insight
The reaction proceeds via an SNAr mechanism. The sulfonamide NH is deprotonated by a

base to form a sulfonamidate anion. This anion attacks the electron-deficient carbon of the

electrophile (e.g., 4-chloropyrimidine), displacing the chloride.

Why K₂CO₃? A mild base is sufficient to deprotonate the sulfonamide (pKa ~10).

Why DABCO? 1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst, potentially

forming a more reactive intermediate or stabilizing the transition state.

Why Acetone? It solubilizes both the organic reactants and the DABCO catalyst while

allowing the inorganic base (K₂CO₃) to function heterogeneously.

Materials
Reagent: 5-Isopropylpyridine-2-sulfonamide (1.0 equiv)

Electrophile: 4-Chloropyrimidine derivative (e.g., 4,6-dichloro-5-(2-methoxyphenoxy)-2-

(pyridin-4-yl)pyrimidine) (0.95 equiv)

Base: Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 equiv)

Catalyst: DABCO (0.05 equiv / 5 mol%)

Solvent: Acetone (HPLC Grade, dried over molecular sieves)

Step-by-Step Procedure
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a

reflux condenser. Flush with Nitrogen.[2]
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Charging: Add the Electrophile (1.0 mmol) and Acetone (10 mL/mmol) to the flask. Stir until

dissolved.

Activation: Add 5-Isopropylpyridine-2-sulfonamide (1.05 mmol), K₂CO₃ (3.0 mmol), and

DABCO (0.05 mmol).

Reaction: Heat the mixture to 40°C (internal temperature). Stir vigorously (800 rpm) to

ensure suspension of the carbonate.

Checkpoint: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). The limiting

reagent (electrophile) should be consumed within 18–24 hours.

Quench: Cool the reaction to 20°C. Add Water (10 mL/mmol) to dissolve inorganic salts.

Workup:

Acidify the mixture dropwise with 1M HCl to pH ~3–4. This protonates the product

sulfonamide, precipitating it from the aqueous/acetone mixture.

Filter the precipitate.[3]

Wash the cake with water (3x) and cold acetone (1x).

Purification: Dry the solid in a vacuum oven at 45°C. If purity is <98%, recrystallize from

Ethanol/Water.

Workflow Visualization

Start: Reagents Mix: Electrophile + Sulfonamide
Solvent: Acetone

Add Base: K2CO3
Catalyst: DABCO

Heat: 40°C, 20h
(SNAr Reaction)

Checkpoint:
HPLC/TLCIncomplete

Quench: Water + HCl
(Precipitation)

Complete Isolate:
Filtration & Drying

Click to download full resolution via product page

Caption: Workflow for the DABCO-catalyzed SNAr coupling of 5-Isopropylpyridine-2-
sulfonamide.
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Protocol 2: Preparation of Potassium Salt (Scale-Up
Ready)
For industrial scale-up, pre-forming the potassium salt (Potassium 5-isopropylpyridine-2-

sulfonamidate) eliminates the need for heterogeneous bases and reduces reaction volumes.

Procedure
Dissolution: Dissolve 5-Isopropylpyridine-2-sulfonamide (10 g) in Methanol (50 mL).

Basification: Add a solution of KOH (1.0 equiv) in Methanol dropwise at 0°C.

Concentration: Stir for 30 minutes at room temperature. Evaporate the solvent under

reduced pressure.

Crystallization: Triturate the residue with Diethyl Ether or MTBE to induce crystallization of

the salt.

Drying: Dry under high vacuum. Store under Argon.

Usage: Use this salt directly in DMF or DMSO for coupling reactions without adding

additional base.

Analytical Quality Control
Verify the identity and purity of the reagent before use, as impurities (e.g., sulfonic acid

hydrolysis products) can poison coupling reactions.
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Parameter Setting

Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-

C18, 4.6 x 150mm, 5µm)

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B Acetonitrile

Gradient 10% B to 90% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV @ 254 nm (Pyridine absorption)

Retention Time
~7.5 min (varies by system; Isopropyl group

increases retention vs unsubstituted analogs)

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)
Isopropyl Group: Look for a distinctive doublet at ~1.2 ppm (6H, -CH₃) and a septet at ~3.0

ppm (1H, CH).

Sulfonamide Protons: A broad singlet at ~7.5–8.0 ppm (2H, -SO₂NH₂). Note: This peak

disappears upon D₂O shake.

Aromatic Region: Three distinct pyridine protons. The coupling pattern should confirm the

2,5-substitution.
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Issue Probable Cause Corrective Action

Low Yield (<50%) Incomplete deprotonation.

Switch solvent to DMF or

DMSO and raise temperature

to 60°C. Ensure K₂CO₃ is

finely milled.

Double Arylation
Sulfonamide nitrogen reacting

twice.

This is rare due to sterics, but

if observed, ensure strict 1:1

stoichiometry and avoid using

stronger bases like NaH.

No Reaction
Catalyst deactivation or wet

solvent.

DABCO is hygroscopic; ensure

fresh catalyst. Dry Acetone

over 3Å molecular sieves.

Precipitate is Sticky Impurities trapped in lattice.

Recrystallize from

Ethanol/Water (9:1). Do not

scrape the oil; let it solidify

slowly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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